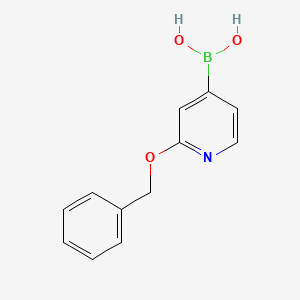

2-(Benzyloxy)pyridine-4-boronic acid

Overview

Description

2-(Benzyloxy)pyridine-4-boronic acid is a chemical compound with the CAS Number: 1256355-62-0 and a molecular weight of 229.04 . It has a linear formula of C12H12BNO3 .

Synthesis Analysis

The synthesis of boronic acids like this compound often involves the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that uses organoboron reagents .Molecular Structure Analysis

The InChI Code of this compound is 1S/C12H12BNO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key application of boronic acids like this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .It has the ability to form hydrogen bonds and interact with metal ions .

Scientific Research Applications

Catalytic Applications and Synthetic Chemistry

Organic derivatives of boronic acids, including those similar to 2-(Benzyloxy)pyridine-4-boronic acid, are pivotal in catalysis and synthetic chemistry. For instance, their reactions with organometallic systems have been explored to advance chemical catalysis, revealing new pathways for B–H bond cleavage and aryl–boron coupling reactions (Anaby et al., 2014). Furthermore, the synthesis of highly functionalized heteroarylpyridines through Suzuki–Miyaura cross-coupling reactions has been facilitated by (dimethoxy- and dihalopyridyl)boronic acids, underscoring their versatility in constructing complex organic molecules (Smith et al., 2008).

Material Science and Polymer Chemistry

In material science, boronic acids are instrumental in creating novel materials with unique properties. For example, sequential boronate esterification has been used to induce hierarchical molecular self-assembly, producing submicrospheres with potential applications in stimuli-responsive materials (Nishiyabu et al., 2012). Additionally, the synthesis of novel benzoxazines containing glycidyl groups showcases the crosslinking behavior of these materials, which could be further explored for advanced polymer designs (Andreu et al., 2006).

Sensing Applications

Boronic acids are also essential in the development of chemosensors. For instance, sterically protected N2O-type benzopyrromethene boron complexes from boronic acids exhibit intense red/near-infrared fluorescence, making them suitable as fluorescent probes for biomedical applications (Chen et al., 2017). Moreover, luminescent iridium(III)-boronic acid complexes have shown potential for carbohydrate sensing, demonstrating the utility of boronic acids in detecting biological molecules (Hashemzadeh et al., 2020).

Future Directions

The use of boronic acids like 2-(Benzyloxy)pyridine-4-boronic acid in catalysis and crystal engineering opens up new opportunities for the development of novel materials and processes . It is also a promising candidate as a building block for constructing heterocyclic compounds with superior biological activities .

Mechanism of Action

Target of Action

The primary target of 2-(Benzyloxy)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM cross-coupling reaction through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability in the SM cross-coupling reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The compound has been tailored for application under specific SM coupling conditions . .

Biochemical Analysis

Biochemical Properties

Boronic acids, including 2-(Benzyloxy)pyridine-4-boronic acid, are known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .

Cellular Effects

Boronic acids are known to interact with various biomolecules, potentially influencing cellular processes .

Molecular Mechanism

In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, where it transfers its organic group to a palladium complex .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Boronic acids are generally stable and readily prepared, making them suitable for various chemical reactions .

Metabolic Pathways

Boronic acids are known to participate in various chemical reactions, potentially influencing metabolic pathways .

Properties

IUPAC Name |

(2-phenylmethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGAHHNAGUVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678213 | |

| Record name | [2-(Benzyloxy)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-62-0 | |

| Record name | [2-(Benzyloxy)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzyloxy)pyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)

![(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B595704.png)

![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)

![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)

![6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B595716.png)